molecular formula C8H13NO2 B13200001 6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one

6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one

Cat. No.: B13200001
M. Wt: 155.19 g/mol
InChI Key: NRTSCECYWPKESM-UHFFFAOYSA-N
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Description

6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[4.4]nonan-8-one
  • 6-Methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane

Uniqueness

6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-methyl-7-oxa-2-azaspiro[4.4]nonan-3-one

InChI

InChI=1S/C8H13NO2/c1-6-8(2-3-11-5-8)4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

NRTSCECYWPKESM-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCOC2)CC(=O)N1

Origin of Product

United States

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